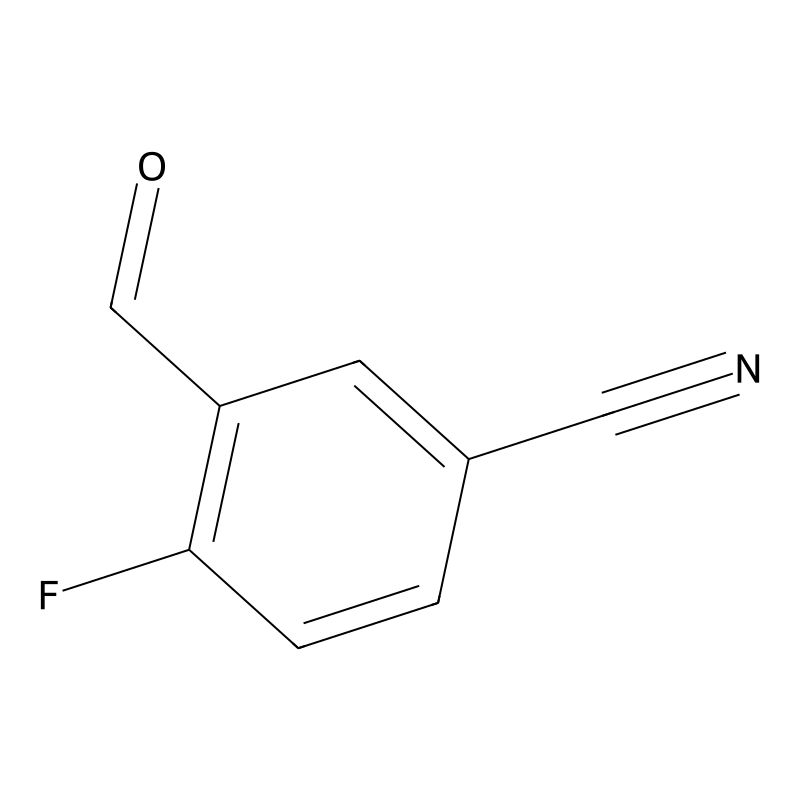

5-Cyano-2-fluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Cyano-2-fluorobenzaldehyde is a valuable building block in organic synthesis due to the presence of both the reactive aldehyde and nitrile functional groups. These functional groups can participate in various reactions, allowing for the synthesis of diverse organic molecules. For example, the aldehyde group can undergo condensation reactions with various nucleophiles, while the nitrile group can be converted to other functional groups like amines, amides, or carboxylic acids through various transformations.

Studies have shown the application of 5-Cyano-2-fluorobenzaldehyde in synthesizing:

- Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. 5-Cyano-2-fluorobenzaldehyde can be used as a starting material for the synthesis of various heterocyclic compounds, including pyridines, pyrazoles, and thiazoles, which are important scaffolds found in many pharmaceuticals and functional materials.

- Fluorinated organic compounds: The presence of the fluorine atom in 5-Cyano-2-fluorobenzaldehyde introduces unique properties like increased lipophilicity and metabolic stability. This makes it a valuable precursor for the synthesis of fluorinated organic compounds with potential applications in the pharmaceutical and agrochemical industries [].

Medicinal Chemistry:

The combination of the aldehyde and nitrile functionalities makes 5-Cyano-2-fluorobenzaldehyde an attractive candidate for exploring its potential biological activities. Studies have investigated its:

- Antimicrobial activity: Research suggests that 5-Cyano-2-fluorobenzaldehyde derivatives exhibit antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents.

- Anticancer activity: In vitro studies have shown that certain derivatives of 5-Cyano-2-fluorobenzaldehyde possess antiproliferative activity against various cancer cell lines. However, further investigation is needed to determine their efficacy and potential for cancer treatment.

5-Cyano-2-fluorobenzaldehyde is an organic compound with the molecular formula C₈H₄FNO. It features a cyano group (-C≡N) and a fluorine atom attached to a benzaldehyde structure. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactive functional groups, which facilitate various

- Aldol Condensation: It can undergo aldol condensation to form larger carbon chains, especially when reacted with formaldehyde under basic conditions .

- Reduction: The aldehyde group can be reduced to a corresponding alcohol using reducing agents like sodium borohydride .

- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, making it a useful intermediate for synthesizing other compounds .

Research indicates that 5-cyano-2-fluorobenzaldehyde exhibits biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its derivatives have been studied for their potential therapeutic effects, including:

- Antimicrobial properties against various pathogens.

- Anti-inflammatory effects that could be beneficial in treating inflammatory diseases .

The synthesis of 5-cyano-2-fluorobenzaldehyde can be achieved through several methods:

- Direct Reaction: A straightforward method involves reacting 2-fluorobenzaldehyde with hydrocyanic acid under controlled conditions to yield the desired compound .

- Multi-step Synthesis: Involves several steps starting from simpler aromatic compounds, including nitration and subsequent transformations to introduce the cyano and fluorine groups .

5-Cyano-2-fluorobenzaldehyde has several applications:

- Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.

- Organic Synthesis: Serves as a building block for creating more complex organic molecules.

- Research: Employed in studies related to drug development and material science due to its unique reactivity profile .

Interaction studies involving 5-cyano-2-fluorobenzaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in forming new compounds and understanding its potential biological effects. For instance, its interactions with amines have been explored to yield indole derivatives through aza-Michael additions followed by cyclization reactions .

Several compounds share structural similarities with 5-cyano-2-fluorobenzaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluorobenzaldehyde | Contains a fluorine atom | Lacks the cyano group, making it less reactive |

| 4-Cyanobenzaldehyde | Cyano group at the para position | Different reactivity profile due to position |

| 5-Nitro-2-fluorobenzaldehyde | Nitro group instead of cyano | Exhibits different biological activities |

Uniqueness of 5-Cyano-2-fluorobenzaldehyde

The presence of both cyano and fluorine groups distinguishes 5-cyano-2-fluorobenzaldehyde from its analogs. This unique combination enhances its reactivity and potential applications in medicinal chemistry, making it a valuable compound for further research and development.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant